Cas no 2375249-38-8 (4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-)

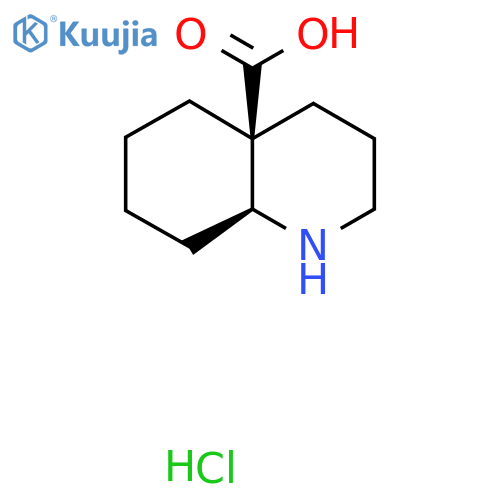

2375249-38-8 structure

商品名:4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-

4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 化学的及び物理的性質

名前と識別子

-

- 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-

- rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride

- Z3753419720

- EN300-7432080

- (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride

- 2375249-38-8

-

- インチ: 1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1

- InChIKey: JDJIEIKWRZHGHU-GNAZCLTHSA-N

- ほほえんだ: Cl.OC([C@@]12CCCN[C@H]1CCCC2)=O

計算された属性

- せいみつぶんしりょう: 219.1026065g/mol

- どういたいしつりょう: 219.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7432080-5.0g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 5g |

$3894.0 | 2023-04-26 | |

| Enamine | EN300-7432080-0.1g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 0.1g |

$466.0 | 2023-04-26 | |

| Enamine | EN300-7432080-0.5g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 0.5g |

$1046.0 | 2023-04-26 | |

| Enamine | EN300-7432080-2.5g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 2.5g |

$2631.0 | 2023-04-26 | |

| Enamine | EN300-7432080-0.25g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 0.25g |

$666.0 | 2023-04-26 | |

| Enamine | EN300-7432080-0.05g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 0.05g |

$312.0 | 2023-04-26 | |

| Enamine | EN300-7432080-1.0g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 1g |

$1343.0 | 2023-04-26 | |

| Enamine | EN300-7432080-10.0g |

rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |

2375249-38-8 | 95% | 10g |

$5774.0 | 2023-04-26 |

4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

2375249-38-8 (4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量